

N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-Methylmescaline hydrochloride

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Abstract

N-Methylmescaline, a naturally occurring phenethylamine alkaloid found in peyote and other cacti, has a unique history and pharmacological profile that distinguishes it from its more famous analogue, mescaline. First identified and synthesized in 1937, its study has remained relatively niche. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of **N-Methylmescaline hydrochloride**. It includes detailed experimental protocols from foundational studies, quantitative data presented for easy comparison, and a visualization of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

N-Methylmescaline was first described in the scientific literature in 1937 by Ernst Späth and Johann Brück.^[1] Their seminal work involved both the isolation of the compound from the peyote cactus (*Lophophora williamsii*) and its complete chemical synthesis, thereby confirming its structure.^[1] This discovery was part of a broader effort in the early 20th century to identify and characterize the various alkaloids present in peyote, following the isolation of mescaline itself.

While mescaline became the focus of extensive research due to its potent psychedelic effects, N-Methylmescaline has been characterized as having a significantly weaker pharmacological profile. Early studies and later assessments by researchers such as Alexander Shulgin indicated that N-Methylmescaline does not produce significant central or peripheral effects at doses comparable to those at which mescaline is active.[1]

Chemical and Physical Properties

N-Methylmescaline, or N-methyl-3,4,5-trimethoxyphenethylamine, is a secondary amine and a member of the phenethylamine class. Its hydrochloride salt is the common form used in research due to its stability and solubility.

Property	Value	Source
Chemical Formula (Base)	C12H19NO3	PubChem
Molar Mass (Base)	225.29 g/mol	PubChem
Chemical Formula (HCl Salt)	C12H20CINO3	MedChemExpress
Molar Mass (HCl Salt)	261.75 g/mol	MedChemExpress
Melting Point (HCl Salt)	Not available	
Appearance (HCl Salt)	Crystalline solid	Cayman Chemical
Solubility (HCl Salt)	DMF: 0.5 mg/mL DMSO: 3 mg/mL Ethanol: 10 mg/mL PBS: 3 mg/mL (pH 7.2): 3 mg/mL	Cayman Chemical

Experimental Protocols

Synthesis of N-Methylmescaline Hydrochloride

The following is a generalized protocol for the synthesis of N-Methylmescaline, based on established methods for the N-methylation of phenethylamines. The original 1937 synthesis by Späth and Bruck involved a multi-step process which is not readily available in translated form. Modern synthetic routes often employ reductive amination.

Materials:

- Mescaline hydrochloride
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH4)
- Methanol
- Diethyl ether
- Hydrochloric acid (concentrated)
- Standard laboratory glassware and equipment

Procedure:

- Reductive Amination: In a round-bottom flask, dissolve mescaline hydrochloride in methanol. Add an equimolar amount of a 37% aqueous solution of formaldehyde. Stir the mixture at room temperature for 1-2 hours to form the intermediate Schiff base.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The reaction is exothermic and will bubble. Continue stirring for another 2-3 hours after the addition is complete, allowing the mixture to slowly warm to room temperature.
- Work-up: Quench the reaction by the slow addition of water. Acidify the solution with hydrochloric acid. Extract the aqueous layer with diethyl ether to remove any non-basic impurities.
- Basification and Extraction: Make the aqueous layer strongly basic with the addition of a sodium hydroxide solution. Extract the free base of N-Methylmescaline with several portions of a non-polar solvent like dichloromethane or diethyl ether.
- Salt Formation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in isopropanol. The **N-Methylmescaline hydrochloride** will precipitate as a white solid.

- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Isolation from *Lophophora williamsii* (Peyote)

The original method for the isolation of N-Methylmescaline from peyote as described by Späth and Bruck is a classic alkaloid extraction procedure. The following is a generalized representation of such a protocol.

Materials:

- Dried and powdered peyote cactus material
- Methanol or ethanol
- Hydrochloric acid (dilute)
- Ammonia or sodium hydroxide solution
- Dichloromethane or chloroform
- Separatory funnel
- Rotary evaporator

Procedure:

- Extraction: Macerate the dried and powdered peyote material in methanol or ethanol for an extended period (e.g., 24-48 hours). Filter the mixture and repeat the extraction process with fresh solvent to ensure complete extraction of the alkaloids.
- Acidification and Concentration: Combine the alcoholic extracts and acidify with dilute hydrochloric acid. Concentrate the extract under reduced pressure using a rotary evaporator to remove the alcohol.
- Liquid-Liquid Extraction (Acid-Base Extraction): The resulting aqueous solution contains the alkaloid hydrochlorides. Wash this acidic solution with a non-polar solvent (e.g., hexane) to

remove fats and other non-polar compounds.

- Basification: Make the aqueous solution basic by the addition of ammonia or sodium hydroxide solution. This will convert the alkaloid salts to their free base forms.
- Extraction of Free Bases: Extract the basic aqueous solution multiple times with a non-polar solvent such as dichloromethane or chloroform. The free base alkaloids will move into the organic layer.
- Separation of Alkaloids: The combined organic extracts contain a mixture of peyote alkaloids. These can be separated using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.
- Identification: The fraction corresponding to N-Methylmescaline can be identified by comparison with a synthetic standard using techniques like TLC, GC-MS, or NMR.

Pharmacology and Signaling Pathways

The pharmacological activity of N-Methylmescaline is primarily attributed to its interaction with serotonin receptors. However, it displays a significantly lower affinity for these receptors compared to mescaline.

Quantitative Pharmacological Data:

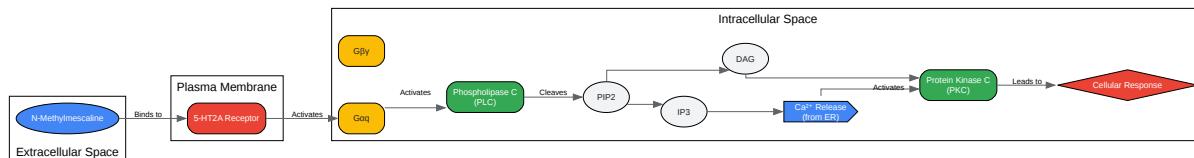
Parameter	N-Methylmescaline	Mescaline	Source
Serotonin Receptor Affinity (A2)	5,250 nM	2,240 nM	Wikipedia

This lower affinity likely contributes to its reported lack of psychoactive effects at typical dosages. Studies in rodents have shown that N-Methylmescaline does not substitute for mescaline in drug discrimination tests, further indicating a different pharmacological profile.[\[1\]](#)

Presumed Signaling Pathway

While specific downstream signaling studies on N-Methylmescaline are limited, its structural similarity to mescaline suggests that it likely interacts with the 5-HT2A receptor, a G-protein

coupled receptor (GPCR). The activation of 5-HT2A receptors is known to initiate a signaling cascade through the Gq/11 protein.



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Caption: Presumed signaling pathway of N-Methylmescaline via the 5-HT2A receptor.

This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, ultimately resulting in a cellular response.

Conclusion

N-Methylmescaline hydrochloride, while historically and pharmacologically overshadowed by mescaline, remains a compound of interest for researchers studying the structure-activity relationships of phenethylamines. Its discovery and synthesis by Späth and Bruck were significant contributions to the field of natural product chemistry. The available data indicates a weak interaction with serotonin receptors, which correlates with its lack of significant psychoactive effects. Further research into its specific interactions with receptor subtypes and downstream signaling pathways could provide valuable insights into the nuanced pharmacology of serotonergic compounds. This guide serves as a foundational resource to support such future investigations.

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References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]
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